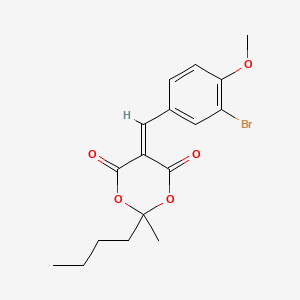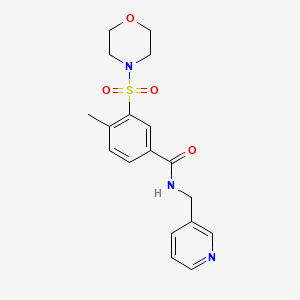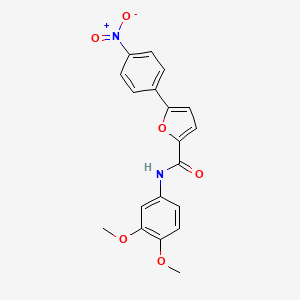
5-(3-bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMD is a derivative of thiazolidinedione, a class of compounds known for their anti-diabetic properties. In
Mecanismo De Acción
The mechanism of action of BMD varies depending on its application. In cancer cells, BMD induces apoptosis by targeting the mitochondria. BMD disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. In inflammatory cells, BMD inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by regulating the activity of transcription factors such as NF-kappaB and AP-1. In plants, BMD regulates the expression of genes involved in plant growth and development, such as those involved in cell division and differentiation.
Biochemical and Physiological Effects:
BMD has been shown to have various biochemical and physiological effects. In cancer cells, BMD induces apoptosis and inhibits cell proliferation. In inflammatory cells, BMD inhibits the production of pro-inflammatory cytokines and reduces inflammation. In plants, BMD regulates the expression of genes involved in plant growth and development, leading to increased yield and quality of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMD in lab experiments is its specificity. BMD targets specific pathways and processes, making it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of using BMD is its potential toxicity. BMD has been shown to be toxic at high concentrations, and caution should be taken when handling and using BMD in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of BMD. In medicine, further studies are needed to determine the efficacy of BMD as an anti-cancer and anti-inflammatory agent in vivo. In agriculture, further studies are needed to determine the optimal concentration and application method of BMD for crop growth and development. In material science, further studies are needed to explore the potential of BMD as a building block for the synthesis of functional materials with specific properties.
Métodos De Síntesis
The synthesis of BMD involves the condensation of 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a Michael addition reaction with 2-butyl-2-methyl-1,3-propanediol, followed by cyclization with phthalic anhydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
BMD has shown promising results in various scientific research applications. In medicine, BMD has been studied for its potential as an anti-cancer agent. Studies have shown that BMD induces apoptosis (programmed cell death) in cancer cells by targeting the mitochondria, leading to the release of cytochrome c and activation of caspases. BMD has also been studied for its anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, BMD has been studied for its potential as a plant growth regulator. Studies have shown that BMD can increase the yield and quality of crops, such as rice and wheat, by regulating the expression of genes involved in plant growth and development.
In material science, BMD has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that BMD can be used as a precursor for the synthesis of polymers with specific properties, such as biodegradability and conductivity.
Propiedades
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-4-5-8-17(2)22-15(19)12(16(20)23-17)9-11-6-7-14(21-3)13(18)10-11/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSFIKWLXNRUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)

![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)